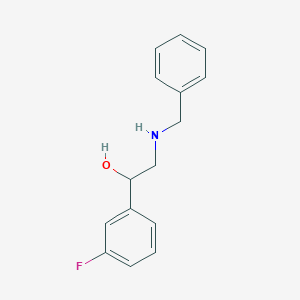
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid, also known as DIMPA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid acts as a competitive inhibitor of EAAT2, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can modulate glutamate-mediated processes in the brain, including synaptic transmission, plasticity, and neurotoxicity. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid in lab experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamate-mediated processes. However, its potency as an inhibitor may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other transporters or receptors.
Orientations Futures
There are several potential future directions for research on 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of EAAT2, which could provide more precise tools for studying glutamate-mediated processes. Another direction is the investigation of the potential therapeutic applications of EAAT2 inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of EAAT2 inhibition on brain function and to identify any potential limitations or side effects of using such inhibitors in vivo.
In conclusion, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of EAAT2 allows for the specific modulation of glutamate-mediated processes, and its anti-inflammatory and neuroprotective effects make it a promising tool for investigating the role of glutamate in brain function and disease. Further research is needed to fully understand the effects and limitations of using EAAT2 inhibitors in vivo and to identify potential therapeutic applications.
Méthodes De Synthèse
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can be synthesized through a multistep process involving the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methylglycine methyl ester, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride.
Applications De Recherche Scientifique
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating extracellular glutamate levels in the brain. By inhibiting EAAT2, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can increase extracellular glutamate levels and facilitate the study of glutamate-mediated processes in the brain.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(14(17)18)8-15-13(16)12-6-5-10-3-2-4-11(10)7-12/h5-7,9H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGRVZNRAACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)